molecular formula C14H11FN2O B13664576 2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine

2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13664576
M. Wt: 242.25 g/mol
InChI Key: MNQUQITYFXDNAQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, making it a significant structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method includes the use of α-haloketones or α-haloaldehydes in the presence of a base such as sodium carbonate . The reaction can be carried out under solvent-free conditions or in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and high atom economy. These methods allow for the rapid generation of functionalized molecules in a single step, minimizing time and cost . The use of environmentally benign solvents and catalyst-free approaches are also highlighted in industrial settings to ensure operational simplicity and clean reaction profiles .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the methoxy group contributes to its overall stability and bioavailability . The compound can modulate various biochemical pathways, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the fluorophenyl and methoxy groups.

    2-(4-Fluorophenyl)pyridine: Contains the fluorophenyl group but lacks the imidazo[1,2-a]pyridine core.

    7-Methoxyimidazo[1,2-a]pyridine: Contains the methoxy group but lacks the fluorophenyl group.

Uniqueness

This combination of functional groups provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-12-6-7-17-9-13(16-14(17)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3

InChI Key

MNQUQITYFXDNAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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